ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Indoles also have a heterocyclic ring structure and are known for their diverse biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H11NO5 |
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Molecular Weight |
213.19 g/mol |
IUPAC Name |
ethyl 1-acetyl-3-hydroxy-5-oxo-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C9H11NO5/c1-3-15-9(14)7-6(12)4-10(5(2)11)8(7)13/h12H,3-4H2,1-2H3 |
InChI Key |
CHGZKONGFANQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1=O)C(=O)C)O |
Origin of Product |
United States |
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